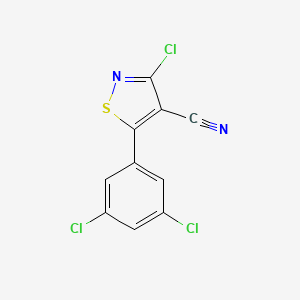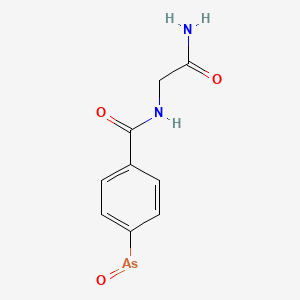
p-Arsenoso-N-(carbamoylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-2-oxoethyl)-4-arsorosobenzamide is a chemical compound with a unique structure that includes an amino group, an oxoethyl group, and an aryl arsenic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-4-arsorosobenzamide typically involves the reaction of 4-arsorosobenzoyl chloride with glycine or its derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the arsenic moiety. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N-(2-amino-2-oxoethyl)-4-arsorosobenzamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-oxoethyl)-4-arsorosobenzamide undergoes various chemical reactions, including:
Oxidation: The arsenic moiety can be oxidized to form arsenic(V) compounds.
Reduction: The compound can be reduced to form arsenic(III) derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the amino group under mild conditions.
Major Products Formed
Oxidation: Arsenic(V) derivatives.
Reduction: Arsenic(III) derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-amino-2-oxoethyl)-4-arsorosobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the arsenic moiety.
Medicine: Studied for its potential use in cancer therapy as arsenic compounds have shown efficacy in treating certain types of cancer.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-4-arsorosobenzamide involves its interaction with cellular components. The arsenic moiety can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cell death, making it a potential candidate for antimicrobial and anticancer applications .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-oxoethyl)acetamide: Similar structure but lacks the arsenic moiety.
N-(2-Amino-2-oxoethyl)acrylamide: Contains an acrylamide group instead of the aryl arsenic moiety.
Uniqueness
N-(2-amino-2-oxoethyl)-4-arsorosobenzamide is unique due to the presence of the arsenic moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
5425-16-1 |
|---|---|
Molecular Formula |
C9H9AsN2O3 |
Molecular Weight |
268.10 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-4-arsorosobenzamide |
InChI |
InChI=1S/C9H9AsN2O3/c11-8(13)5-12-9(14)6-1-3-7(10-15)4-2-6/h1-4H,5H2,(H2,11,13)(H,12,14) |
InChI Key |
ZXQYZZKPCHVZAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N)[As]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


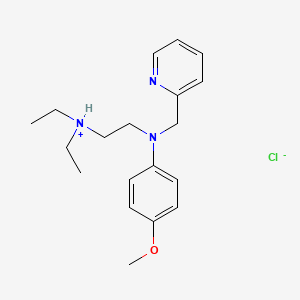

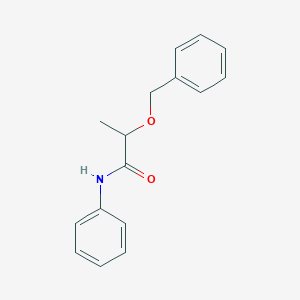

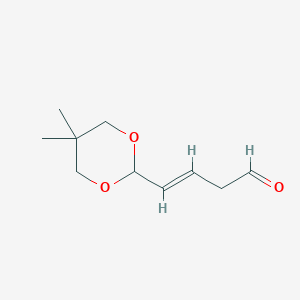
![6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one](/img/structure/B13756750.png)
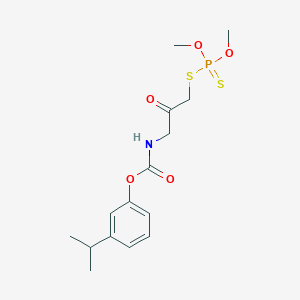

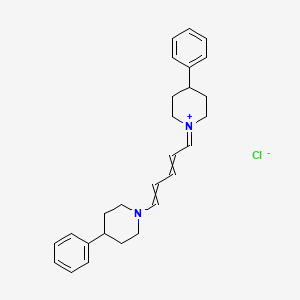
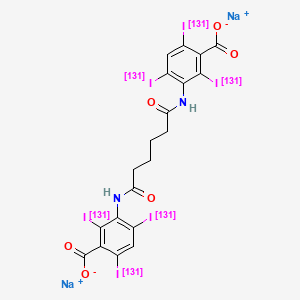
![Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B13756795.png)

![2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13756803.png)
